molecular formula C8H12N4OS B1490601 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 1494161-44-2

2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1490601
CAS No.: 1494161-44-2
M. Wt: 212.27 g/mol
InChI Key: OFRCEGZADDUZLH-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research, particularly as a tool for investigating the Zinc-Activated Channel (ZAC). ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by endogenous agonists like zinc ions and protons . Compounds featuring the N-(thiazol-2-yl)acetamide scaffold, such as this one, have been identified as novel negative allosteric modulators of ZAC, providing a novel mechanism for selectively inhibiting its activity . This class of compounds represents the first selective ZAC antagonists and constitutes a useful pharmacological tool for future explorations of the receptor's physiological functions, which are presently not well elucidated . The thiazole ring is a versatile moiety in drug discovery, contributing to the biological activity of numerous therapeutic agents due to its aromatic structure incorporating nitrogen and sulfur atoms . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c9-6-3-12(4-6)5-7(13)11-8-10-1-2-14-8/h1-2,6H,3-5,9H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRCEGZADDUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C₈H₁₂N₄OS
  • Molecular Weight : 212.27 g/mol
  • CAS Number : 1494161-44-2

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with azetidine-based amines. The process often requires specific conditions such as controlled temperature and the use of solvents like dioxane for optimal yields. For instance, a related synthesis reported yields between 48% to 59% for various thiazole derivatives combined with azetidinone structures .

Antimicrobial Properties

Research indicates that compounds containing both azetidine and thiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotics. For example, derivatives similar to this compound have shown activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The thiazole ring is often implicated in enhancing the compound's ability to interact with cellular targets involved in cancer progression .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or protein function within microbial cells or cancer cells due to its structural features that allow for binding to essential biomolecules .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated a series of thiazole-containing azetidine derivatives for their antimicrobial activity. The results indicated that modifications to the azetidine structure significantly impacted efficacy against specific bacterial strains .
  • Evaluation of Anticancer Properties :
    • In another study focusing on thiazole derivatives, researchers found that certain substitutions on the thiazole ring enhanced cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that could be explored further with this compound .

Data Summary Table

PropertyValue
Molecular FormulaC₈H₁₂N₄OS
Molecular Weight212.27 g/mol
CAS Number1494161-44-2
Antimicrobial ActivityYes
Anticancer ActivityYes
Mechanism of ActionPotentially nucleic acid/protein interaction

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Thiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the azetidine structure may enhance the efficacy of 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide against various pathogens. Research indicates that azetidinones exhibit significant antibacterial and antifungal activities, making this compound a candidate for further investigation in this area .
  • Anticancer Potential :
    • Preliminary studies suggest that compounds containing thiazole and azetidine frameworks may possess anticancer properties. For instance, similar derivatives have shown inhibitory effects on cancer cell proliferation in vitro. The specific mechanisms of action and efficacy in vivo remain subjects for future research .
  • Anti-inflammatory Properties :
    • Compounds with thiazole and azetidine structures have been reported to exhibit anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Further exploration of this compound's potential in treating inflammatory diseases is warranted .

Pharmacological Studies

  • Enzyme Inhibition :
    • There is a growing interest in the enzyme inhibition profiles of thiazole-containing compounds. Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes, could be potential targets for this compound .
  • Neuroprotective Effects :
    • Some thiazole derivatives have shown promise in neuroprotection against oxidative stress-related damage. Investigating whether this compound can provide neuroprotective benefits could open avenues for treating neurodegenerative disorders .

Comparison with Similar Compounds

Modifications on the Thiazole Ring

  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) (): This derivative replaces the azetidine group with a halogenated aryl substituent (3-chloro-4-fluorophenyl), increasing molecular weight (C₁₁H₈ClFN₂OS, MW: 282.71 g/mol) and hydrophobicity (XLogP ≈ 2.5).
  • Compound 6a (): N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide incorporates a phenolic group, introducing hydrogen-bonding and antioxidant properties relevant to COX/LOX inhibition .

Modifications on the Acetamide Nitrogen

  • 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (): The diphenyl group increases steric bulk and aromatic interactions, with a molecular weight of 318.39 g/mol. Crystal structure analysis reveals intermolecular N–H···N hydrogen bonds and π–π stacking, stabilizing dimer formation .
  • SirReal2 (): This SIRT2 inhibitor features a pyrimidinylsulfanyl group and a naphthalenylmethyl-substituted thiazole (C₂₂H₂₀N₄OS₂, MW: 436.55 g/mol). The extended aromatic system enhances binding to sirtuin enzymes .

Unique Azetidine-Containing Derivatives

Physicochemical and Crystallographic Properties

Compound Molecular Weight (g/mol) XLogP Hydrogen Bonds (Donor/Acceptor) Crystallographic Data
Target Compound 238.27 1.2 1 / 6 Not reported
2,2-Diphenyl-N-(thiazol-2-yl)acetamide 318.39 3.5 1 / 3 R₂²(8) motifs, π–π stacking
SirReal2 436.55 4.1 1 / 6 Not reported
  • The target compound’s lower molecular weight and XLogP suggest better aqueous solubility than bulkier analogs like SirReal2 .

Preparation Methods

General Synthetic Strategy

The preparation generally involves the following key steps:

  • Synthesis of the 1,3-thiazol-2-yl acetamide core : Starting from commercially available precursors such as acetophenone derivatives, the thiazole ring is constructed via bromination and thiourea-mediated cyclization.
  • Functionalization of the thiazole ring : Introduction of substituents at the 4- and 5-positions of the thiazole ring is achieved by acetylation, halogenation, or palladium-catalyzed coupling reactions.
  • Coupling with azetidine moiety : The 3-aminoazetidine fragment is introduced through nucleophilic substitution or amide bond formation, often involving protected intermediates to control reactivity.
  • Deprotection and purification : Final steps include removal of protecting groups and purification by chromatography to yield the target compound.

This approach is supported by the synthesis of related thiazole derivatives described in recent studies, which provide a framework adaptable for the preparation of 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide.

Detailed Synthetic Route Example

A representative synthetic route adapted from the literature for related thiazolyl acetamides involves:

Step Reaction Conditions Outcome
1 Bromination of acetophenone derivative Phenyltrimethylammonium tribromide, THF, room temperature Formation of α-bromoacetophenone intermediate
2 Cyclization with thiourea Ethanol, 65–75 °C Formation of 2-aminothiazole ring
3 Acetylation Acetic anhydride, pyridine, 60 °C Acetylated thiazole intermediate
4 Functionalization at 5-position Formaldehyde, acetic anhydride, acetic acid, microwave irradiation at 170 °C Introduction of methylpyrrolidine substituent
5 Coupling with azetidine derivative (2R)-2-methylpyrrolidine, N,N-diisopropylethylamine, N-methylpyrrolidone, 100 °C Formation of azetidine-thiazole amide linkage
6 Purification Silica gel chromatography (hexane-ethyl acetate) Isolation of pure target compound

This sequence highlights the use of microwave irradiation to accelerate the functionalization step and the use of amine bases to facilitate coupling reactions.

Alternative Preparation Approaches

Other methods focus on protecting group strategies and mild reaction conditions to improve yield and purity, such as:

  • Amino protection and activation : Protecting the amino group of glycine methyl ester hydrochloride with tert-butyl dicarbonate under alkaline catalysis, followed by conversion to amides under controlled pressure and temperature conditions. This method provides stable intermediates for subsequent coupling steps.
  • Palladium-catalyzed coupling : Introduction of piperazine or azetidine moieties via palladium-catalyzed cross-coupling reactions, which allow for selective substitution on the thiazole ring and facilitate the synthesis of analogues with varied pharmacological profiles.

Research Findings and Optimization

  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in the functionalization of the thiazole ring.
  • Intramolecular interactions such as sulfur–nitrogen nonbonding interactions in the thiazole moiety stabilize conformations essential for biological activity, influencing the design of synthetic routes to maintain these features.
  • Purification techniques like silica gel chromatography using hexane-ethyl acetate mixtures are standard for isolating high-purity products.
  • Reaction conditions such as temperature (room temperature to 170 °C), solvent choice (THF, ethanol, N-methylpyrrolidone), and base selection (N,N-diisopropylethylamine) are critical parameters optimized to maximize yield and purity.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Phenyltrimethylammonium tribromide, THF Room temp 1-2 h High Clean α-bromo intermediate
Cyclization Thiourea, EtOH 65–75 °C 4-6 h Moderate to high Formation of thiazole ring
Acetylation Acetic anhydride, pyridine 60 °C 1-2 h High Protecting amine group
Functionalization Formaldehyde, Ac2O, AcOH, microwave 170 °C 30 min Moderate Accelerated reaction
Coupling (2R)-2-methylpyrrolidine, DIPEA, NMP 100 °C 30 min Moderate to high Formation of amide bond
Purification Silica gel chromatography Ambient - - Hexane-ethyl acetate eluent

Q & A

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

ConditionSolventCatalystYield (%)Purity (HPLC)Reference
EDC·HCl, 273 KDCMTEA6598.5
Microwave, 100°CDMFNone7897.2

Q. Table 2: Key Hydrogen-Bonding Interactions in Crystal Structures

Donor–AcceptorDistance (Å)Angle (°)Role in PackingReference
N1–H1N1⋯N262.85168R₂²(8) dimer formation
C6–H6⋯O33.22145Ribbon stabilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
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2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

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